(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
Description
(E)-N-(4-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a benzothiazole-derived acetamide compound characterized by a unique substitution pattern. The core structure consists of a benzo[d]thiazole ring with a fluoro substituent at position 4 and a 2-methoxyethyl group at position 2. The (E)-configuration of the imine moiety (C=N) is critical for its stereochemical stability and biological interactions. This compound is hypothesized to exhibit bioactivity due to structural similarities with known kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S2/c1-17(24(3,20)21)9-12(19)16-14-18(7-8-22-2)13-10(15)5-4-6-11(13)23-14/h4-6H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALGEXRZHEOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=C(C=CC=C2S1)F)CCOC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound notable for its complex structure, which includes a benzo[d]thiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of various functional groups enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H17FN2O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 896274-69-4
The compound's structure incorporates a fluorine atom, a methoxyethyl group, and a methylsulfonamide, which are known to influence its pharmacological profile significantly.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of cholinesterases, which are crucial for neurotransmission. This suggests that the compound may interact with similar enzymatic pathways .
- Antimicrobial Properties : The benzo[d]thiazole moiety is often associated with antimicrobial activity, indicating that this compound may exhibit similar effects against various pathogens.
- Anticancer Activity : Compounds containing the benzo[d]thiazole framework have been studied for their anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
A study on related benzo[d]thiazole derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Studies
Research focusing on compounds with similar structural features has indicated that they can induce apoptosis in cancer cell lines. For instance, derivatives were tested against various cancer types, showing IC50 values comparable to established chemotherapeutics .
| Compound | Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis Induction |
| Compound B | Lung Cancer | 15.0 | Cell Cycle Arrest |
| (E)-N-(4-fluoro...) | Various | TBD | TBD |
In Silico Studies and Predictions
In silico modeling has been employed to predict the biological activity of this compound using tools like PASS (Prediction of Activity Spectra for Substances). These studies suggest potential interactions with multiple biological targets based on structural similarities with known active compounds.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1) :
This compound shares the benzothiazole-acetamide backbone but lacks the fluoro and methoxyethyl substituents. Its 4-chlorophenyl group enhances lipophilicity, correlating with improved membrane permeability but reduced solubility compared to the target compound . - N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: The trifluoromethyl group increases metabolic stability, while the 3,4-dimethoxyphenyl moiety enhances binding affinity to adenosine receptors. However, the absence of a fluoro substituent reduces its selectivity for kinase targets .
Geometric Isomerism
- (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)hexanamide (6c): This analogue replaces the benzo[d]thiazole core with a quinoline-thiazole hybrid. The (E)-configuration is conserved, but the hexanamide chain increases hydrophobicity, reducing aqueous solubility by ~40% compared to the target compound .
Functional Group Comparisons
Sulfonamide Derivatives
- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5): The quinazolinone-sulfonamide core differs significantly but shares the acetamide-sulfonamide motif.
Thioacetamide Analogues
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide :
The thiophene-triazole-thioacetamide structure diverges from the benzothiazole scaffold but retains the fluorophenyl group. This compound demonstrates anti-exudative activity (63% inhibition at 10 mg/kg vs. diclofenac’s 71%), highlighting the role of fluorine in modulating inflammatory pathways .
Data Tables
Table 2. Substituent Impact on Solubility and Selectivity
Research Findings and Implications
The target compound’s unique combination of a fluoro substituent and methoxyethyl group balances solubility and target engagement, distinguishing it from analogues with bulkier lipophilic groups (e.g., trifluoromethyl or chlorophenyl). Its (E)-configuration may enhance steric complementarity with kinase active sites, as seen in structurally related inhibitors . However, the absence of reported biological data necessitates further in vitro profiling to validate hypothesized activities.
Similarly, anti-exudative activity in thioacetamide derivatives underscores the value of fluorine in anti-inflammatory applications, warranting comparative studies with the target molecule .
Q & A
Q. What are the common synthetic routes for preparing (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Condensation of a substituted benzo[d]thiazole precursor (e.g., 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one) with a sulfonamide-bearing acetamide derivative. (ii) Use of potassium carbonate in DMF as a base to facilitate nucleophilic substitution or condensation, monitored by TLC for reaction completion . (iii) Final purification via recrystallization or column chromatography.
- Key Data : Reaction yields for similar acetamide derivatives range from 68% to 91% under optimized conditions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., fluorine at C4 of the benzothiazole ring, methoxyethyl group at C3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration and intramolecular interactions (e.g., hydrogen bonding between sulfonamide and carbonyl groups) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Candida strains) .
- Enzyme Inhibition Studies : Assays targeting kinases or proteases, given the sulfonamide moiety’s role in enzyme binding .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use statistical models to optimize solvent systems (e.g., DMF vs. THF), temperature, and stoichiometry .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in multi-step syntheses .
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for better regioselectivity in condensation steps .
Q. What mechanistic insights exist for the (E/Z)-isomerization of the benzothiazole-ylidene moiety?
- Methodology :
- DFT Calculations : Model energy barriers for isomerization pathways using software like Gaussian.
- Kinetic Studies : Monitor isomer ratios via HPLC under varying temperatures and pH conditions.
- Photochemical Analysis : UV irradiation experiments to probe light-induced isomerization .
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine lipophilicity via shake-flask or HPLC methods.
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Plasma Protein Binding : Use equilibrium dialysis to quantify binding affinity .
- Key Data : Trifluoromethyl and sulfonamide groups enhance metabolic stability by 30–50% in related compounds .
Q. What strategies are effective for resolving data contradictions in SAR studies?
- Methodology :
- Orthogonal Assays : Validate bioactivity across multiple models (e.g., enzymatic vs. cell-based assays).
- Crystallographic Studies : Resolve ambiguities in binding modes (e.g., sulfonamide interactions with active sites) .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., quinazolinone derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
